(2,3-Dichloro-4-hydroxyphenyl)phenyldiazene
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Overview
Description
2,3-Dichloro-4-(phenyldiazenyl)phenol is an organic compound with the molecular formula C12H8Cl2N2O It is a derivative of phenol, characterized by the presence of two chlorine atoms and a phenyldiazenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(phenyldiazenyl)phenol typically involves the diazotization of aniline derivatives followed by coupling with chlorinated phenols. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dichlorophenol under basic conditions to yield 2,3-Dichloro-4-(phenyldiazenyl)phenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(phenyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are typically employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-4-(phenyldiazenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(phenyldiazenyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the azo group can undergo reduction to form active intermediates. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar chemical properties but different substitution pattern.
4-(Phenyldiazenyl)phenol: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,3-Dichloroaniline: Shares the dichloro substitution but lacks the phenolic and azo functionalities.
Uniqueness
2,3-Dichloro-4-(phenyldiazenyl)phenol is unique due to the combination of its phenolic, chlorinated, and azo functionalities
Properties
Molecular Formula |
C12H8Cl2N2O |
---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
2,3-dichloro-4-phenyldiazenylphenol |
InChI |
InChI=1S/C12H8Cl2N2O/c13-11-9(6-7-10(17)12(11)14)16-15-8-4-2-1-3-5-8/h1-7,17H |
InChI Key |
CGAZPXJWRJJHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
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